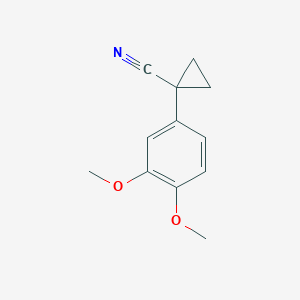

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Description

The exact mass of the compound 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVYROVODMATJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300010 | |

| Record name | 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20802-15-7 | |

| Record name | 20802-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of the Cyclopropyl Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a "privileged" structural motif. Its unique stereoelectronic properties—a consequence of high ring strain and significant π-character in its C-C bonds—confer remarkable advantages upon parent molecules.[1] The incorporation of a cyclopropane ring can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, improve binding affinity through conformational rigidity, and modulate pharmacokinetic profiles by altering properties like lipophilicity and pKa.[1] 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a key building block that combines this valuable cyclopropyl fragment with the 3,4-dimethoxyphenyl (veratryl) group, a common feature in numerous biologically active compounds. This guide provides a comprehensive, field-proven pathway for its synthesis, focusing on the underlying chemical principles and practical execution for researchers in pharmaceutical and chemical development.

Part 1: Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic disconnection of the target molecule, 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, points to a straightforward and efficient synthetic strategy. The most logical bond cleavage is across the two newly formed C-C bonds of the cyclopropane ring, suggesting a cyclopropanation reaction.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 3,4-dimethoxyphenylacetonitrile as the key precursor. The challenge then becomes the addition of a two-carbon unit to the α-carbon to form the three-membered ring. Among various cyclopropanation methods, a phase-transfer catalyzed (PTC) alkylation with a 1,2-dihaloethane offers a robust, scalable, and cost-effective solution, avoiding the use of highly reactive and hazardous reagents like diazo compounds.[2][3]

Part 2: The Core Synthesis Pathway - Phase-Transfer Catalyzed Cyclopropanation

The chosen pathway leverages the reaction between 3,4-dimethoxyphenylacetonitrile and a suitable 1,2-dielectrophile, such as 1-bromo-2-chloroethane, under phase-transfer catalysis conditions. This method is particularly effective for generating carbanions from moderately acidic C-H compounds (like arylacetonitriles) and reacting them in a biphasic system.[4][5]

The Underlying Mechanism of Phase-Transfer Catalysis

Phase-transfer catalysis is essential for this synthesis because the reactants are partitioned between two immiscible phases. The arylacetonitrile resides in an organic solvent (e.g., toluene), while the base (e.g., concentrated sodium hydroxide) exists as a separate aqueous phase. The catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction by transporting the deprotonated arylacetonitrile (the carbanion) from the aqueous-organic interface into the bulk organic phase where it can react with the electrophile.[5]

The catalytic cycle proceeds as follows:

-

Deprotonation: At the interface, hydroxide ions from the aqueous phase deprotonate the 3,4-dimethoxyphenylacetonitrile, forming a resonance-stabilized carbanion.

-

Ion Exchange: The phase-transfer catalyst, Q⁺X⁻, exchanges its counter-ion (X⁻) for the newly formed carbanion (Ar-CH⁻-CN).

-

Phase Transfer: The resulting lipophilic ion pair, [Q⁺][Ar-CH⁻-CN], migrates from the interface into the organic phase.

-

SN2 Alkylation: In the organic phase, the carbanion acts as a nucleophile, attacking the 1,2-dihaloethane in a tandem dialkylation sequence to form the cyclopropane ring.

-

Catalyst Regeneration: The catalyst returns to the interface to begin another cycle.

Caption: Mechanism of Phase-Transfer Catalysis for Cyclopropanation.

Detailed Experimental Protocol

This protocol is a robust starting point for laboratory-scale synthesis.

Materials:

-

3,4-Dimethoxyphenylacetonitrile

-

1-Bromo-2-chloroethane

-

Sodium Hydroxide (50% w/w aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dimethoxyphenylacetonitrile (10.0 g, 1 eq.).

-

Addition of Reagents: Add toluene (100 mL) and tetrabutylammonium bromide (TBAB, 1.0 g, ~0.05 eq.). Begin vigorous stirring to create good mixing between the phases.

-

Base Addition: Slowly add the 50% aqueous sodium hydroxide solution (20 mL) to the stirring mixture.

-

Electrophile Addition: Add 1-bromo-2-chloroethane (1.2 eq.) dropwise over 15 minutes. An exotherm may be observed.

-

Reaction: Heat the mixture to 60-70 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water (50 mL) to dissolve the salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).

-

Workup - Washing: Combine the organic layers and wash with deionized water (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a viscous oil or solid, is purified by recrystallization from hot ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices

| Parameter | Choice | Rationale & Scientific Justification |

| Base | 50% aq. NaOH | A high concentration of NaOH creates a strong "super-basic" environment at the interface, which is sufficient to deprotonate the arylacetonitrile (pKa ~22 in DMSO) without requiring anhydrous conditions. It is also inexpensive and readily available. |

| Solvent | Toluene | Toluene is an excellent non-polar solvent for the organic reactants and is immiscible with the aqueous base, which is a requirement for a biphasic PTC system. Its boiling point is suitable for moderate heating to increase reaction rates. |

| Catalyst | TBAB | Tetrabutylammonium bromide is a classic, effective, and thermally stable phase-transfer catalyst. The bulky butyl groups confer high lipophilicity to the cation, enabling efficient transport of the carbanion into the organic phase. |

| Electrophile | 1-Bromo-2-chloroethane | This heterodihalogenated alkane is advantageous. The C-Br bond is more reactive and will undergo the initial SN2 reaction. The C-Cl bond is less reactive, which favors the intramolecular cyclization step over polymerization. |

| Temperature | 60-70 °C | Moderate heating increases the reaction rate without causing significant degradation of the reactants or catalyst. It provides sufficient energy to overcome the activation barriers for both the initial alkylation and the subsequent intramolecular cyclization. |

Part 3: Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile.

| Analysis Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-6.8 (m, 3H, Ar-H), 3.9 (s, 6H, 2x OCH₃), 1.7 (m, 2H, cyclopropyl-CH₂), 1.4 (m, 2H, cyclopropyl-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~149.5, 148.8, 127.0, 121.5, 112.0, 111.5 (Ar-C), 122.0 (CN), 56.0 (OCH₃), 18.0 (cyclopropyl-CH₂), 15.0 (quaternary cyclopropyl-C) |

| FT-IR (KBr, cm⁻¹) | ~2240 (C≡N stretch), ~1600, 1520 (C=C aromatic stretch), ~1260, 1025 (C-O stretch) |

| Mass Spec (EI) | m/z (%) = 203 (M⁺), 188 (M⁺ - CH₃) |

| Physical Properties | CAS Number: 20802-15-7; Molecular Formula: C₁₂H₁₃NO₂; Molecular Weight: 203.24 g/mol .[6] |

Part 4: Conclusion and Outlook

The phase-transfer catalyzed synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a highly efficient, scalable, and industrially viable method. It provides access to a valuable chemical intermediate for drug discovery programs. By understanding the underlying mechanism and the rationale for the selection of specific reagents and conditions, researchers can troubleshoot and optimize this reaction for their specific needs. The continued application of such robust synthetic methodologies is fundamental to advancing the discovery of new therapeutics.[7][8]

References

- Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. (2012-04-21). PubMed.

-

Bandar, J. S., Tanaset, A., & Lambert, T. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Chemistry. Available at: [Link]

-

Bandar, J. S., Tanaset, A., & Lambert, T. H. (2015). Phase-transfer and other types of catalysis with cyclopropenium ions. PubMed. Available at: [Link]

-

Attempted alkylations with cyclopropanes under phase-transfer catalysis. ResearchGate. Available at: [Link]

-

1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. (2025-05-20). ChemSynthesis. Available at: [Link]

-

Biswas, T. (2022-01-06). Phase Transfer Catalyst (PTC) Chemistry. YouTube. Available at: [Link]

-

Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Cyclopropanation. Wikipedia. Available at: [Link]

-

Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-enenitrile and 2-methoxyfuran. (2008). ResearchGate. Available at: [Link]

-

Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. (2018). PubMed. Available at: [Link]

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0178167). NP-MRD. Available at: [Link]

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2011). Google Patents.

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013). Google Patents.

-

Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2009). Patsnap. Available at: [Link]

-

Cyclopropanecarbonitrile. PubChem. Available at: [Link]

-

Cuesta, S., Arias, J., Gallegos, F., Alzate-Morales, J., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules. Available at: [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). MDPI. Available at: [Link]

-

Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification. (2023). CNR-IRIS. Available at: [Link]

-

Investigation of spectroscopic behaviors of newly synthesized (2E)-3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one (DDTP) dye. (2015). PubMed. Available at: [Link]

-

Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2015). ACS Publications. Available at: [Link]

-

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2022). MDPI. Available at: [Link]

-

Peterson, E. A., & Sharma, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

-

Cyclopropanation of Alkenes. (2023-10-18). Master Organic Chemistry. Available at: [Link]

-

¹H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[e][9][10]oxazine. ResearchGate. Available at: [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 3. Cyclopropane synthesis [organic-chemistry.org]

- 4. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. mdpi.com [mdpi.com]

- 8. iris.cnr.it [iris.cnr.it]

- 9. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase-transfer and other types of catalysis with cyclopropenium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, a molecule of significant interest in medicinal chemistry and drug discovery. The guide details a robust and reproducible synthetic protocol, delves into the underlying reaction mechanism, and offers insights into the critical process parameters. Furthermore, it covers the analytical characterization of the target compound and discusses its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the preparation and utility of this valuable chemical entity.

Introduction: The Significance of the Cyclopropyl and 3,4-Dimethoxyphenyl Moieties in Drug Design

The confluence of a cyclopropyl ring and a 3,4-dimethoxyphenyl group within a single molecular scaffold, as seen in 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, presents a compelling starting point for the design of novel therapeutic agents. The cyclopropyl ring, a small, strained carbocycle, is a highly sought-after motif in medicinal chemistry.[1][2] Its rigid structure can enforce a specific conformation on a molecule, which can lead to enhanced binding affinity and selectivity for its biological target. Moreover, the C-H bonds of a cyclopropyl ring are stronger than those in acyclic alkanes, rendering it more resistant to metabolic degradation and thereby improving the pharmacokinetic profile of a drug candidate.[1][2]

The 3,4-dimethoxyphenyl moiety, a derivative of veratrole, is also a common feature in many biologically active compounds. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket. Additionally, the 3,4-dimethoxy substitution pattern has been shown to confer favorable pharmacokinetic properties, including enhanced metabolic stability and oral bioavailability.[3] The nitrile group, in turn, can act as a versatile synthetic handle for further molecular elaboration or can participate in key interactions with biological targets.

Given these advantageous properties, 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile serves as a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.

Synthetic Strategy and Reaction Mechanism

The most direct and efficient method for the synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile involves the reaction of 3,4-dimethoxyphenylacetonitrile with a suitable two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a strong base. This reaction proceeds via a nucleophilic substitution mechanism, as illustrated below.

Reaction Mechanism

The reaction is initiated by the deprotonation of the α-carbon of 3,4-dimethoxyphenylacetonitrile by a strong base, such as sodium amide or a phase-transfer catalyst system with concentrated sodium hydroxide. This generates a resonance-stabilized carbanion. The resulting nucleophilic carbanion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion. This is followed by an intramolecular SN2 reaction where the newly formed carbanion attacks the second carbon atom bearing a bromine atom, leading to the formation of the cyclopropane ring and the elimination of the second bromide ion.

Diagram of the Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,4-Dimethoxyphenylacetonitrile | ≥98% | Commercially Available |

| 1,2-Dibromoethane | ≥99% | Commercially Available |

| Sodium Amide (NaNH₂) | ≥98% | Commercially Available |

| Anhydrous Toluene | Reagent Grade | Commercially Available |

| Diethyl Ether | Reagent Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |

| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Reagents: The flask is charged with sodium amide (1.2 equivalents) and anhydrous toluene (100 mL). The suspension is stirred at room temperature. A solution of 3,4-dimethoxyphenylacetonitrile (1.0 equivalent) in anhydrous toluene (50 mL) is added dropwise to the stirred suspension over 30 minutes.

-

Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 2 hours. After this period, a solution of 1,2-dibromoethane (1.1 equivalents) in anhydrous toluene (20 mL) is added dropwise over 30 minutes. The reaction mixture is then refluxed for an additional 12-16 hours.

-

Work-up: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification.[4]

Diagram of the Experimental Workflow

Caption: A streamlined workflow for the synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile.

Characterization of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

The identity and purity of the synthesized 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile can be confirmed by a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol [5] |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 20802-15-7[5] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,4-dimethoxyphenyl group, the methoxy protons, and the diastereotopic methylene protons of the cyclopropyl ring. The aromatic protons would appear as a multiplet in the range of δ 6.8-7.0 ppm. The two methoxy groups would each give a singlet at around δ 3.9 ppm. The cyclopropyl protons would appear as two multiplets in the upfield region, typically between δ 1.2 and 1.8 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display signals for the quaternary carbon of the cyclopropane ring attached to the nitrile and phenyl groups, the methylene carbons of the cyclopropane, the aromatic carbons, the methoxy carbons, and the nitrile carbon. The nitrile carbon is expected to appear around δ 120 ppm.

-

FT-IR (KBr, cm⁻¹): The infrared spectrum will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240 cm⁻¹.[6] Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic protons, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 203. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN and CH₃.

Applications in Drug Discovery and Development

The unique structural features of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile make it an attractive scaffold for the development of a wide range of therapeutic agents. The cyclopropyl moiety can act as a bioisostere for other functional groups, such as a gem-dimethyl group or a carbon-carbon double bond, allowing for the fine-tuning of a molecule's steric and electronic properties.[1]

This building block can be utilized in the synthesis of inhibitors for various enzymes and receptors. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a handle for further derivatization. The 3,4-dimethoxyphenyl group is a known pharmacophore in a number of approved drugs, and its presence in this scaffold provides a good starting point for the design of new drug candidates with potentially favorable ADME (absorption, distribution, metabolism, and excretion) properties.[3]

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. The described protocol, based on a well-established cyclopropanation reaction, is both efficient and scalable. The detailed mechanistic insights and characterization data provide a solid foundation for researchers to confidently prepare and utilize this valuable building block. The inherent drug-like properties of the cyclopropyl and 3,4-dimethoxyphenyl moieties underscore the potential of this compound as a key intermediate in the discovery and development of next-generation therapeutics.

References

-

ChemSynthesis. 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. Available at: [Link]

-

PubMed. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Available at: [Link]

-

NIST WebBook. Cyclopropanecarbonitrile. Available at: [Link]

-

ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1, 2,2-tetracyanocyclopropane... Available at: [Link]

-

ResearchGate. The FTIR spectra of compounds 1 (A); 2 (B), 3 (C), and 4 (D). Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

- Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

-

PubChem. Cyclopropanecarbonitrile. Available at: [Link]

-

Eureka | Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Available at: [Link]

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available at: [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

-

PrepChem.com. Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. Available at: [Link]

-

NIH. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available at: [Link]

-

DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available at: [Link]

- Google Patents. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.

-

NIH. trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile. Available at: [Link]

-

Phcogj.com. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Available at: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram. Available at: [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0051793). Available at: [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. Available at: [Link]

-

ResearchGate. (PDF) Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]

- Google Patents. EP2824098A1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

-

NIST WebBook. 1-(4-methoxyphenyl)cyclopentanecarbonitrile. Available at: [Link]

- Google Patents. CN117417305B - Synthesis method of high-purity 2- (4-methoxyphenyl) -4, 6-bis (2, 4-dihydroxyphenyl) -1,3, 5-triazine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2824098A1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile reaction mechanism

An In-Depth Technical Guide to the Reaction Mechanism of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the predominant reaction mechanism for the synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, a valuable scaffold in medicinal chemistry. The synthesis is a robust two-step process commencing with a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate, followed by a Johnson-Corey-Chaykovsky reaction for the crucial cyclopropanation step. This document elucidates the underlying principles, explains the causality behind experimental choices, provides detailed protocols, and offers mechanistic diagrams to fully illustrate the chemical transformations.

Introduction

The cyclopropane ring is a privileged motif in modern drug discovery. Its unique conformational constraints and electronic properties can significantly enhance the potency, selectivity, and metabolic stability of drug candidates. The 1-arylcyclopropanecarbonitrile structure, specifically, serves as a key building block for a variety of complex molecules and pharmaceutical agents. Understanding the precise mechanism for its formation is paramount for process optimization, scale-up, and the development of novel analogues.

This guide focuses on the most efficient and widely accepted synthetic route to 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, which leverages two powerful named reactions. The pathway begins with the synthesis of the key intermediate, (3,4-Dimethoxybenzylidene)malononitrile, from veratraldehyde and malononitrile. The subsequent and final step involves the cyclopropanation of this activated alkene.

Part 1: Synthesis of the Key Intermediate via Knoevenagel Condensation

The first stage of the synthesis involves the formation of (3,4-Dimethoxybenzylidene)malononitrile. This is achieved through a classic Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1]

Reaction Mechanism

The reaction is catalyzed by a weak base, typically a secondary amine like piperidine.[2][3]

-

Carbanion Formation: The base abstracts an acidic α-hydrogen from malononitrile. The resulting carbanion is highly stabilized by resonance due to the two electron-withdrawing nitrile groups.[1]

-

Nucleophilic Attack: The resonance-stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde (veratraldehyde). This forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (e.g., piperidinium ion), yielding an aldol-type addition product.

-

Dehydration: Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration. The base removes a proton from the carbon that originally belonged to malononitrile, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated π-system. This final elimination step drives the reaction to completion.

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocol: (3,4-Dimethoxybenzylidene)malononitrile

This protocol is adapted from established literature procedures.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3,4-dimethoxybenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (approx. 5 mL per gram of aldehyde).

-

Catalyst Addition: Warm the suspension to reflux with stirring. Once a homogenous solution is formed, remove the heat source and add a catalytic amount of piperidine (approx. 0.05 eq) dropwise via the condenser. An exothermic reaction is typically observed.

-

Reaction Execution: Once the initial vigorous reaction subsides, reheat the mixture to reflux and maintain for 30-45 minutes. The product will begin to precipitate as a bright yellow solid.[4]

-

Isolation and Purification: Cool the reaction mixture in an ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and impurities. Dry the product in a vacuum oven.[2][4]

Data Presentation: Knoevenagel Condensation

| Parameter | Value/Description | Rationale |

| Reactants | 3,4-Dimethoxybenzaldehyde, Malononitrile | Aldehyde provides the electrophilic carbonyl; malononitrile is the active methylene nucleophile precursor. |

| Solvent | Ethanol | Good solvent for reactants at reflux, while the product has lower solubility at room temperature, facilitating precipitation.[2] |

| Catalyst | Piperidine (weak base) | Efficiently deprotonates malononitrile without causing unwanted side reactions like aldehyde self-condensation.[2] |

| Temperature | Reflux (approx. 78 °C) | Provides sufficient energy to overcome the activation barrier for both condensation and subsequent dehydration. |

| Reaction Time | 30-45 minutes | Typically sufficient for complete conversion, monitored by the precipitation of the product.[4] |

| Work-up | Cooling and Filtration | A non-extractive work-up is possible due to the product's insolubility in the cold reaction medium, simplifying isolation. |

| Expected Yield | ~75-90% | The reaction is generally high-yielding. |

Part 2: Formation of the Cyclopropane Ring via Johnson-Corey-Chaykovsky Reaction

With the α,β-unsaturated nitrile intermediate in hand, the final step is the formation of the three-membered ring. This is accomplished via the Johnson-Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to an electron-deficient alkene.[5][6]

Reaction Mechanism

The mechanism is a sequential process involving the in situ generation of the ylide, a conjugate addition to the activated alkene, and a final intramolecular ring closure.

-

Ylide Formation: A sulfoxonium salt, such as trimethylsulfoxonium iodide, is deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethyl sulfoxide (DMSO). This generates the reactive nucleophile, dimethyloxosulfonium methylide (Corey's ylide).[5][7]

-

Conjugate (1,4-Michael) Addition: The sulfur ylide attacks the α,β-unsaturated system of (3,4-Dimethoxybenzylidene)malononitrile. For α,β-unsaturated systems, stabilized sulfur ylides (sulfoxonium ylides) preferentially undergo a 1,4-conjugate addition (Michael addition) rather than a 1,2-addition to one of the nitrile groups.[6] This attacks the β-carbon, pushing the electron density through the conjugated system to form a resonance-stabilized enolate/carbanion intermediate.

-

Intramolecular Ring Closure (SN2): The reaction culminates in an intramolecular nucleophilic substitution. The newly formed carbanion at the α-carbon attacks the carbon of the methylene group attached to the sulfoxonium moiety. This displaces the excellent neutral leaving group, dimethyl sulfoxide (DMSO), to form the stable cyclopropane ring.[5]

Caption: Mechanism of the Johnson-Corey-Chaykovsky cyclopropanation.

Experimental Protocol: 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

This protocol is a generalized procedure based on the principles of the Corey-Chaykovsky reaction.

-

Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to anhydrous DMSO. Caution: Exothermic reaction and hydrogen gas evolution. Stir the mixture at room temperature until the evolution of hydrogen ceases (approx. 45-60 min), indicating the formation of the dimsyl anion. Add solid trimethylsulfoxonium iodide (1.2 eq) portion-wise to the solution. Stir for 15 minutes to ensure complete formation of the ylide.

-

Substrate Addition: Dissolve (3,4-Dimethoxybenzylidene)malononitrile (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.

-

Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a flask containing ice-water. Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile.

Data Presentation: Corey-Chaykovsky Reaction

| Parameter | Value/Description | Rationale |

| Reactants | (3,4-Dimethoxybenzylidene)malononitrile | The electron-deficient alkene (Michael acceptor). |

| Reagents | Trimethylsulfoxonium iodide, Sodium Hydride | Precursors for the in situ generation of the dimethyloxosulfonium methylide nucleophile. |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Acts as both the solvent and a reactant in the formation of the dimsyl anion, which then deprotonates the sulfoxonium salt. |

| Temperature | Room Temperature | Sufficient for both ylide formation and the subsequent cyclopropanation reaction. |

| Atmosphere | Inert (Nitrogen/Argon) | Necessary due to the use of the moisture-sensitive and pyrophoric reagent, sodium hydride. |

| Work-up | Aqueous Quench and Extraction | Separates the organic product from the inorganic salts and water-soluble DMSO. |

| Purification | Column Chromatography | Standard method for separating the desired product from potential side products or unreacted starting material. |

Overall Synthetic Workflow

The two-part synthesis provides an efficient and reliable pathway to the target molecule.

Caption: High-level overview of the two-step synthesis.

Conclusion

The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is mechanistically characterized by a sequential Knoevenagel condensation and Johnson-Corey-Chaykovsky reaction. The initial condensation efficiently creates the requisite α,β-unsaturated nitrile scaffold. The subsequent cyclopropanation proceeds via a well-defined pathway involving ylide formation, a highly selective 1,4-conjugate addition, and an irreversible intramolecular ring-closing substitution. This detailed mechanistic understanding is crucial for researchers in organic synthesis and drug development, enabling rational optimization of reaction conditions and facilitating the exploration of this valuable chemical space for novel therapeutic agents.

References

-

NROChemistry. Corey-Chaykovsky Reactions. Available from: [Link]

-

PrepChem.com. Synthesis of 3,4-dimethoxy benzylidenemalononitrile. Available from: [Link]

-

Quora. How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. Available from: [Link]

-

Adichemistry. COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Available from: [Link]

-

Schnyder, A., et al. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, 2006(19), 3167-3168. Available from: [Link]

-

Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available from: [Link]

-

Organic Chemistry Tutor. Corey-Chaykovsky Epoxidation. Available from: [Link]

-

Wikipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]

-

YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available from: [Link]

-

Organic Syntheses. Malononitrile. Available from: [Link]

-

YouTube. Knoevenagel condensation. Available from: [Link]

-

National Institutes of Health. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Available from: [Link]

-

PubMed. Corey-Chaykovsky Cyclopropanation of Nitronaphthalenes: Access to Benzonorcarcadienes and Related Systems. Available from: [Link]

-

Reddit. Knoevenagel condensation with Malonitrile (pKas and deprotonation). Available from: [Link]

-

ResearchGate. Cyclopropanation of 2-benzylidenemalononitrile (8). Available from: [Link]

-

Figshare. Corey–Chaykovsky Cyclopropanation of Nitronaphthalenes: Access to Benzonorcaradienes and Related Systems. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

spectroscopic characterization of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, a compound of interest in medicinal chemistry and drug development due to the prevalence of the cyclopropane motif in bioactive molecules.[1] The following sections detail the principles, experimental protocols, and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. The data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

A robust analytical workflow is critical for the unambiguous structural confirmation of synthesized molecules. This guide outlines a self-validating system where each spectroscopic technique provides complementary information, culminating in a definitive structural assignment.

The structure of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile combines a substituted aromatic ring with a strained cyclopropane ring and a nitrile functional group. Each of these components will give rise to characteristic signals in the various spectra, allowing for a detailed analysis.

Caption: Key ¹H-¹H coupling relationships in the molecule.

¹³C NMR Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices

Carbon-13 NMR provides information on the number of unique carbon atoms and their chemical environments. As the ¹³C isotope has a low natural abundance (about 1.1%), spectra require more scans than ¹H NMR. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of singlets, with each signal corresponding to a unique carbon atom.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required. The spectral width should cover the full range of organic carbons (e.g., 0-220 ppm).

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | 149.5 | C -OCH₃ |

| 2 | 148.8 | C -OCH₃ |

| 3 | 131.0 | Ar-C (quaternary) |

| 4 | 122.0 | C ≡N |

| 5 | 119.0 | Ar-C H |

| 6 | 111.5 | Ar-C H |

| 7 | 110.8 | Ar-C H |

| 8 | 56.0 | OC H₃ |

| 9 | 55.9 | OC H₃ |

| 10 | 25.0 | C (CN)(Ar) |

| 11 | 18.0 | C H₂ (cyclopropane) |

In-Depth Spectral Interpretation

-

Aromatic Carbons (1-3, 5-7): The six aromatic carbons will appear in the δ 110-150 ppm range. The two carbons attached to the oxygen atoms will be the most downfield (δ ~149 ppm). The quaternary carbon attached to the cyclopropane ring will also be downfield but will likely have a lower intensity. [2][3]* Nitrile Carbon (4): The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. [3]* Methoxy Carbons (8, 9): The two methoxy carbons will appear as sharp signals around δ 56 ppm. [2]* Cyclopropane Carbons (10, 11): The carbons of the cyclopropane ring are highly shielded and will appear upfield. The quaternary carbon attached to the aromatic ring and nitrile group will be the most downfield of the three (δ ~25 ppm), while the two CH₂ groups will be significantly more shielded (δ ~18 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [4]For this molecule, we expect to see characteristic absorptions for the C≡N bond, the C-O bonds of the methoxy groups, the aromatic C=C bonds, and C-H bonds.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate or pure KBr should be taken first and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Predicted IR Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 2250-2240 | Medium, Sharp | C≡N stretch |

| 1610, 1515 | Strong | Aromatic C=C stretch |

| 1260, 1030 | Strong | C-O stretch |

In-Depth Spectral Interpretation

-

C≡N Stretch: The most diagnostic peak will be the sharp, medium-intensity absorption around 2245 cm⁻¹ corresponding to the nitrile group. Its presence is a strong indicator of this functional group.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and cyclopropane groups) will be just below 3000 cm⁻¹. [5]* Aromatic C=C Stretches: Strong absorptions around 1610 and 1515 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic ring.

-

C-O Stretches: Strong bands in the region of 1260-1030 cm⁻¹ will be due to the asymmetric and symmetric stretching of the C-O bonds of the two methoxy groups.

Mass Spectrometry (MS)

Expertise & Experience: The Causality Behind Experimental Choices

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can provide further structural information. Electron Ionization (EI) is a common technique for small, relatively stable molecules and would be suitable here.

Experimental Protocol: A Self-Validating System

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV for EI.

-

Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to propose a fragmentation pathway that is consistent with the proposed structure.

Predicted Mass Spectrometry Data

The molecular formula of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is C₁₂H₁₃NO₂. The exact mass is 203.0946 g/mol .

| m/z (Predicted) | Identity | Possible Fragmentation |

| 203 | [M]⁺ | Molecular Ion |

| 188 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 175 | [M - C₂H₄]⁺ | Loss of ethene from the cyclopropane ring |

| 162 | [M - CH₃ - CN]⁺ | Loss of a methyl radical and hydrogen cyanide |

| 134 | [C₈H₆O₂]⁺ | Benzylic cleavage |

In-Depth Spectral Interpretation

-

Molecular Ion ([M]⁺): The molecular ion peak should be observed at m/z = 203. The presence of an odd number of nitrogen atoms means the molecular weight is odd, consistent with the Nitrogen Rule.

-

Fragmentation: The fragmentation pattern will be dictated by the stability of the resulting cations. A common fragmentation for methoxy-substituted aromatic rings is the loss of a methyl radical (•CH₃) to give a peak at m/z = 188. Another expected fragmentation would be cleavage of the bonds to the cyclopropane ring, which is highly strained.

Caption: A typical workflow for spectroscopic characterization.

Summary and Integrated Analysis

The combination of NMR, IR, and Mass Spectrometry provides a powerful and synergistic approach to the structural elucidation of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. IR spectroscopy confirms the presence of key functional groups (nitrile, ether, aromatic ring). Mass spectrometry establishes the correct molecular weight and formula. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, confirming the connectivity of all atoms in the molecule. Together, these techniques allow for the unambiguous confirmation of the target structure, ensuring its identity and purity for use in research and development.

References

- Vertex AI Search, Supporting Inform

- ChemSynthesis, 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile - 20802-15-7, C12H13NO2, density, melting point, boiling point, structural formula, synthesis.

- NP-MRD, 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0223639).

- NP-MRD, 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0206391).

- ChemicalBook, (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum.

- ChemicalBook, Cyclopropanecarbonitrile(5500-21-0) 1H NMR spectrum.

- PubChem, Cyclopropanecarbonitrile | C4H5N | CID 79637.

- ACS Publications, Convenient syntheses of cyclopropanecarboxylic acid, ethyl cyclopropanecarboxylate, cyclopropanecarbonitrile, and nitrocyclopropane | Journal of Chemical & Engineering D

- PMC - NIH, Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

- PMC - NIH, Diastereoselective Synthesis of Cyclopropanes

- University of Wisconsin, Spectroscopy Infrared Spectra.

- NIST WebBook, Cyclopropanecarbonitrile.

- Organic Chemistry Data, NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Compound Interest, A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- The Royal Society of Chemistry, VI. 1H and 13C NMR Spectra.

- 13-C NMR Chemical Shift Table.pdf.

- NIST WebBook, 1-(4-methoxyphenyl)cyclopentanecarbonitrile.

- Google Patents, CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Docentes FCT NOVA, Cyclopropane Derivatives and their Diverse Biological Activities.

- Patsnap, Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka.

- Organic Chemistry Portal, Organocatalyzed Carbocyclic Construction: The Eichhorn Synthesis of (-)-Ambrox.

- ChemRxiv, connecting molecular structures with diverse mass spectrometry fragment

- University of Calgary, Ch13 - Sample IR spectra.

- eCampusOntario Pressbooks, 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- SciELO, Article.

- MDPI, Mass Spectrometry of Esterified Cyclodextrins.

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. compoundchem.com [compoundchem.com]

- 4. gacbe.ac.in [gacbe.ac.in]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS No: 20802-15-7).[1] As a molecule incorporating a sterically strained cyclopropane ring, a nitrile group, and a substituted aromatic system, its structural elucidation presents a unique set of challenges and learning opportunities for researchers. This document serves as a reference for scientists and professionals in drug development, offering a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra. We will delve into the causality behind chemical shift assignments and coupling constants, supported by established spectroscopic principles. Furthermore, this guide outlines a robust, step-by-step experimental protocol for acquiring high-quality NMR data for this and structurally related compounds, ensuring scientific integrity and reproducibility.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the precise molecular structure of organic compounds in solution.[2] By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of a molecule. For a novel compound like 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, NMR is indispensable for confirming its identity and purity.

The molecule's structure features three key regions, each with distinct NMR signatures:

-

The 3,4-Dimethoxyphenyl Group: An aromatic ring with two electron-donating methoxy groups, leading to a complex and informative splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

The Cyclopropane Ring: A strained, three-membered ring whose protons exhibit unusual upfield chemical shifts due to ring current effects.[3][4][5] The protons on the same carbon are diastereotopic, resulting in complex geminal and vicinal coupling.[6][7]

-

The Quaternary Carbon and Nitrile Group: The cyclopropane ring is attached to the aromatic ring via a quaternary carbon, which also bears the electron-withdrawing nitrile (-C≡N) group.

This guide will systematically deconstruct the predicted NMR spectrum, providing a logical framework for assignment and interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

The following spectral data is predicted based on established chemical shift theory and data from analogous structures. All predictions are for a sample dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (δ = 0.0 ppm).[8]

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methoxy, and cyclopropyl protons. The aromatic protons are expected to form a complex ABX-like system, while the cyclopropyl protons will appear as two non-equivalent sets of multiplets due to their diastereotopic nature.

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.05 | 1H | d | J ≈ 2.0 Hz | H-2' |

| ~6.95 | 1H | dd | J ≈ 8.5, 2.0 Hz | H-6' |

| ~6.85 | 1H | d | J ≈ 8.5 Hz | H-5' |

| ~3.90 | 3H | s | - | -OCH₃ (C-3') |

| ~3.88 | 3H | s | - | -OCH₃ (C-4') |

| ~1.70 | 2H | m | Jgem ≈ -4.5, Jcis ≈ 8.5, Jtrans ≈ 5.0 | H-2a, H-3a |

| ~1.45 | 2H | m | Jgem ≈ -4.5, Jcis ≈ 8.5, Jtrans ≈ 5.0 | H-2b, H-3b |

Causality and Interpretation:

-

Aromatic Protons (H-2', H-5', H-6'): The 3,4-dimethoxy substitution pattern creates a distinct electronic environment for each aromatic proton. H-2' is ortho to one methoxy group, H-5' is ortho to the other, and H-6' is ortho to the cyclopropyl group and meta to a methoxy group. This results in three separate signals. The expected splitting is a doublet for H-5' (ortho coupling to H-6'), a doublet of doublets for H-6' (ortho coupling to H-5' and meta coupling to H-2'), and a narrow doublet for H-2' (meta coupling to H-6').

-

Methoxy Protons (-OCH₃): Methoxy groups on an aromatic ring typically appear as sharp singlets between 3.8 and 4.0 ppm.[9] The two methoxy groups in this molecule are chemically non-equivalent and may show slightly different chemical shifts.

-

Cyclopropyl Protons (H-2, H-3): The protons of the cyclopropane ring are significantly shielded and appear at an unusually high field (upfield) compared to other aliphatic protons.[3][5] The four protons on C-2 and C-3 are diastereotopic due to the chiral quaternary center at C-1. They are expected to present as two complex multiplets. The coupling constants (J) within the cyclopropane ring are characteristic: geminal couplings are typically negative, cis-vicinal couplings are larger than trans-vicinal couplings.[6][7]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, as two pairs of aromatic carbons are chemically equivalent by symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~149.5 | C-3' |

| ~149.0 | C-4' |

| ~130.0 | C-1' |

| ~121.0 | C-6' |

| ~119.0 | -C≡N |

| ~111.5 | C-5' |

| ~110.0 | C-2' |

| ~56.0 | -OCH₃ (x2) |

| ~25.0 | C-1 |

| ~17.0 | C-2, C-3 |

Causality and Interpretation:

-

Aromatic Carbons (C-1' to C-6'): The carbons attached to the oxygen atoms (C-3', C-4') are the most deshielded and appear furthest downfield. The quaternary carbon C-1' will also be downfield. The protonated aromatic carbons will appear in the typical 110-125 ppm range. The presence of electron-donating methoxy groups influences these shifts significantly.[10][11]

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates in the 115-125 ppm range.[12]

-

Methoxy Carbons (-OCH₃): Aromatic methoxy carbons consistently appear around 55-56 ppm.[9]

-

Cyclopropyl Carbons (C-1, C-2, C-3): The quaternary carbon C-1, substituted with both an aromatic ring and a nitrile, will be the most deshielded of the ring carbons. The methylene carbons (C-2, C-3) are highly shielded and appear far upfield, sometimes even below 0 ppm in unsubstituted cyclopropane, but are shifted downfield here due to substitution.[8]

Experimental Protocols for NMR Analysis

To obtain high-quality, reproducible NMR data, a standardized protocol is essential. This section provides a self-validating methodology for sample preparation and instrument operation.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[13]

-

Analyte Weighing: Accurately weigh 10-20 mg of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile for ¹H NMR, and 50-75 mg for ¹³C NMR experiments, into a clean, dry vial.[14]

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D). It is the most common and versatile solvent for nonpolar to moderately polar organic compounds.[15]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. Visually inspect for any suspended particles.

-

Filtration (if necessary): If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles can severely degrade the magnetic field homogeneity and broaden spectral lines.[15]

-

Internal Standard: CDCl₃ typically contains a residual CHCl₃ peak at δ 7.26 ppm, which can be used for spectral calibration. For quantitative NMR (qNMR), a precise amount of an internal standard would be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity and solvent.

NMR Spectrometer Setup and Data Acquisition

The following steps are a general guide for a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Insertion: Insert the NMR tube into a spinner turbine, check the depth with a gauge, and place it in the spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[13] Then, an automated or manual "shimming" process is performed to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines and high resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Select a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8 to 16 scans for a moderately concentrated sample.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Select a standard proton-decoupled pulse-and-acquire experiment (e.g., 'zgpg30').

-

Spectral Width: Set to approximately 240 ppm, centered around 110 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

2D NMR Acquisition (for full characterization):

-

COSY: To establish ¹H-¹H coupling networks.

-

HSQC: To identify one-bond ¹H-¹³C correlations.

-

HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting molecular fragments.

-

Visualization of Workflow and Structural Connectivity

Visual diagrams are essential for conceptualizing both the experimental process and the molecular connectivity.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final structure validation.

Caption: Workflow for structural elucidation using NMR spectroscopy.

Key HMBC Correlations for Structural Confirmation

An HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tool for assembling molecular fragments. The diagram below shows the most critical expected correlations for 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. azooptics.com [azooptics.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. acdlabs.com [acdlabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. compoundchem.com [compoundchem.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

Introduction: The Role of Vibrational Spectroscopy in Modern Drug Discovery

An In-depth Technical Guide to the FT-IR Analysis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile stands as a significant structural motif and synthetic intermediate. Its rigid cyclopropyl core is increasingly utilized in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic profiles of drug candidates.[1][2][3] The presence of the dimethoxyphenyl and nitrile functionalities provides versatile handles for further molecular elaboration, making it a valuable building block for complex therapeutic agents.[4]

Given its importance, the unambiguous confirmation of its molecular structure is a critical first step following synthesis. Among the suite of analytical techniques available, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, reliable, and non-destructive method for verifying the presence of key functional groups and confirming the overall molecular architecture.[5][6] This guide provides a comprehensive, field-proven approach to the FT-IR analysis of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, designed for researchers, chemists, and quality control professionals. We will move beyond a simple recitation of wavenumbers to explain the causal links between molecular structure, vibrational physics, and the resulting infrared spectrum.

Pillar 1: Theoretical Foundation - Predicting the Infrared Spectrum

Before stepping into the laboratory, a senior scientist first analyzes the target molecule to predict its spectral features. This foundational understanding is crucial for an accurate interpretation. The structure of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile can be dissected into four key vibrational components: the nitrile, the cyclopropane ring, the dimethoxyphenyl group, and the aliphatic methyl groups.

-

The Nitrile Group (C≡N): This is one of the most characteristic and easily identifiable functional groups in an IR spectrum. The carbon-nitrogen triple bond is strong and polar, resulting in a sharp, intense absorption band. For aromatic nitriles, this peak is typically observed in the 2240–2220 cm⁻¹ region.[7] Its presence is a primary indicator of a successful synthesis. The nitrile vibration is also highly sensitive to its local electronic environment, making it an excellent probe of molecular structure.[8][9]

-

The Aromatic System (3,4-Dimethoxyphenyl):

-

Aromatic C-H Stretch: The stretching vibrations of hydrogens attached directly to the benzene ring appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10]

-

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of bands, often of medium intensity, in the 1600–1450 cm⁻¹ region.[10]

-

Aryl Ether (Ar-O-CH₃) Linkages: These produce strong, characteristic bands. The asymmetric C-O-C stretching vibration is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.[11]

-

C-H Out-of-Plane (OOP) Bending: The bending vibrations of the aromatic C-H bonds out of the plane of the ring occur in the 900–675 cm⁻¹ range. The exact position of these bands can provide valuable information about the substitution pattern of the benzene ring.[10]

-

-

The Cyclopropane Ring: This strained, three-membered ring has distinctive vibrational modes.

-

C-H Stretch: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, causing their stretching vibrations to appear at higher frequencies, often in the 3080–3040 cm⁻¹ range, sometimes overlapping with the aromatic C-H stretches.[12]

-

CH₂ Deformation/Scissoring: These bending vibrations are typically found around 1480–1440 cm⁻¹.[12]

-

Ring Skeletal Vibrations: The unique "breathing" and other skeletal vibrations of the strained ring produce characteristic absorptions in the fingerprint region, with a notable band often seen between 1020 and 1000 cm⁻¹.[12]

-

-

Aliphatic C-H Groups (from Methoxy): The methyl groups of the dimethoxy substituent will exhibit standard aliphatic C-H stretching vibrations in the 3000–2850 cm⁻¹ range and bending vibrations between 1470–1350 cm⁻¹.[13]

Pillar 2: Experimental Protocol - A Self-Validating Workflow

The integrity of an FT-IR spectrum is wholly dependent on meticulous experimental technique. The following protocol outlines a robust workflow for acquiring high-quality, reproducible data for a solid crystalline sample like 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile.

Experimental Workflow Diagram

Caption: FT-IR analysis workflow from sample preparation to final report.

Step-by-Step Methodology

1. Sample Preparation (Choose one method):

-

Method A: Attenuated Total Reflectance (ATR) - Recommended for speed and simplicity.

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond) is immaculately clean. Wipe gently with a lint-free tissue soaked in isopropyl alcohol or acetone and allow it to fully evaporate.

-

Background Collection: Before introducing the sample, collect a background spectrum of the clean, empty ATR accessory. This is crucial to subtract the absorbance of the crystal and ambient atmosphere (CO₂ and H₂O).[14]

-

Sample Application: Place a small amount (1-5 mg) of the solid 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile powder onto the center of the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a strong signal.[15]

-

-

Method B: Potassium Bromide (KBr) Pellet - The "gold standard" for transmission.

-

Drying: Gently heat spectroscopic grade KBr powder in an oven (e.g., at 100 °C) for several hours and store it in a desiccator. KBr is highly hygroscopic, and absorbed water will introduce broad O-H bands that can obscure the spectrum.[16]

-

Grinding: In an agate mortar and pestle, thoroughly grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr. The goal is a fine, homogenous powder to reduce light scattering.[15][17]

-

Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press. A successful pellet will be thin and transparent.[15]

-

Background Collection: A background spectrum should be collected using either an empty sample compartment or a pure KBr pellet made under the same conditions.

-

2. Instrument Parameters and Data Acquisition:

-

Place the prepared sample (ATR unit or KBr pellet holder) into the spectrometer's sample compartment.

-

Set the acquisition parameters. Standard settings for this type of analysis are:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (averaging multiple scans improves the signal-to-noise ratio).

-

-

Initiate the sample scan. The instrument software will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum to generate the final absorbance or transmittance spectrum.[14]

Pillar 3: Spectral Interpretation and Data Validation

Interpreting the spectrum is a logical process of correlating observed absorption bands with the predicted vibrational modes. The spectrum is typically analyzed in two main parts: the functional group region and the fingerprint region.[18]

Logical Flow of Spectral Interpretation

Caption: A systematic approach to interpreting the FT-IR spectrum.

Expected Absorption Bands for 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

The following table summarizes the key vibrational frequencies expected for the target molecule. Analysis of a spectrum should involve systematically identifying each of these bands.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Peak Shape |

| 3100–3030 | Aromatic & Cyclopropyl C-H Stretch | Medium to Weak | Sharp |

| 2990–2850 | Aliphatic C-H Stretch (in -OCH₃) | Medium | Sharp |

| 2240–2220 | Nitrile (C≡N) Stretch | Strong | Sharp |

| 1610–1580 | Aromatic C=C Ring Stretch | Medium | Sharp |

| 1520–1500 | Aromatic C=C Ring Stretch | Medium to Strong | Sharp |

| 1480–1440 | CH₂ Scissoring (Cyclopropyl & Methyl) | Medium | Sharp |

| 1270–1240 | Aryl Ether (Asymmetric Ar-O-C Stretch) | Strong | Sharp |

| 1160–1130 | Aromatic C-H In-Plane Bending | Medium | Sharp |

| 1050–1020 | Aryl Ether (Symmetric Ar-O-C Stretch) | Strong | Sharp |

| 1020-1000 | Cyclopropane Ring Skeletal Vibration | Medium to Weak | Sharp |

| 880-800 | Aromatic C-H Out-of-Plane Bending | Medium to Strong | Sharp |

Bands in bold are primary diagnostic peaks for confirming the structure.

Application in the Drug Development Pipeline

The FT-IR analysis described here is not merely an academic exercise; it is a cornerstone of quality assurance in pharmaceutical development.

-

Identity Confirmation: The primary use is to rapidly confirm that the synthesized product is indeed 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. The presence of the strong, sharp nitrile peak around 2230 cm⁻¹ along with the characteristic strong aryl ether bands is definitive proof of identity.

-

Purity Assessment: The spectrum serves as a quick check for common impurities. The absence of a broad band in the 3500-3200 cm⁻¹ region confirms the removal of any hydroxyl-containing starting materials or water. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ indicates that the nitrile group has not been inadvertently hydrolyzed to an amide or carboxylic acid.

-

Quality Control (QC): For scaled-up synthesis, FT-IR provides a fast and cost-effective method to ensure batch-to-batch consistency. The fingerprint region, in particular, must be identical between a new batch and a validated reference standard.[6] Any significant deviation signals a potential change in the product's polymorphic form or impurity profile.

Conclusion

FT-IR spectroscopy is an indispensable analytical tool for the structural elucidation of key pharmaceutical intermediates like 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile. By combining a theoretical understanding of molecular vibrations with a meticulous and validated experimental protocol, researchers can confidently verify the identity, purity, and consistency of their synthesized compounds. The ability to perform this analysis in minutes with minimal sample preparation solidifies FT-IR's role as a first-line technique in the fast-paced environment of drug discovery and development, ensuring the quality and integrity of the molecules that will become the therapeutics of tomorrow.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation.

- Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.